molecular formula CH3C(CH3)2CH2CH(CH3)2<br>C8H18<br>C8H18 B107328 Isooctane CAS No. 540-84-1

Isooctane

Cat. No.: B107328
CAS No.: 540-84-1
M. Wt: 114.23 g/mol
InChI Key: NHTMVDHEPJAVLT-UHFFFAOYSA-N
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Description

Isooctane, formally known as 2,2,4-trimethylpentane, is a branched-chain hydrocarbon with the molecular formula C₈H₁₈. It is one of the isomers of octane and is widely recognized for its role in the octane rating scale, where it represents the 100-point standard. This compound is a colorless liquid with a petroleum-like odor and is primarily used as a reference fuel in internal combustion engines to prevent knocking .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Isooctane is typically synthesized through the alkylation of isobutene with isobutane in the presence of acid catalysts. This process involves the oligomerization of isobutene followed by hydrogenation to produce this compound .

Industrial Production Methods: In industrial settings, this compound is produced on a large scale using fixed-bed reactors. The process involves the use of dual-function catalysts that facilitate both oligomerization and hydrogenation in a single reactor. This method is efficient, requiring less investment in equipment and energy consumption .

Chemical Reactions Analysis

Types of Reactions: Isooctane undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized in the presence of oxygen to form hydroperoxides and other oxidation products. .

    Reduction: this compound can be reduced using hydrogenation catalysts to produce more saturated hydrocarbons.

    Substitution: this compound can undergo substitution reactions, particularly in the presence of halogens or other reactive species.

Major Products: The major products formed from these reactions include smaller alkanes, alkenes, and various intermediate compounds such as hydroperoxides and free radicals .

Scientific Research Applications

Isooctane has a wide range of applications in scientific research:

Comparison with Similar Compounds

Isooctane is unique among its isomers due to its high octane rating and its widespread use as a reference fuel. Similar compounds include:

  • 2,2-Dimethylbutane
  • 2,3-Dimethylbutane
  • Triptane
  • Tetramethylbutane
  • Tetraethylmethane
  • 2,3,3-Trimethylpentane
  • 2,3,4-Trimethylpentane
  • Tetra-tert-butylmethane
  • 2,3-Dimethylhexane
  • 2,5-Dimethylhexane

These compounds share structural similarities with this compound but differ in their physical and chemical properties, making this compound particularly valuable for its specific applications in fuel technology.

Properties

IUPAC Name

2,2,4-trimethylpentane
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InChI

InChI=1S/C8H18/c1-7(2)6-8(3,4)5/h7H,6H2,1-5H3
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InChI Key

NHTMVDHEPJAVLT-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CC(C)(C)C
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Molecular Formula

C8H18, Array
Record name ISOOCTANE
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Record name 2,2,4-TRIMETHYLPENTANE
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DSSTOX Substance ID

DTXSID7024370
Record name 2,2,4-Trimethylpentane
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Molecular Weight

114.23 g/mol
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Physical Description

Isooctane appears as a clear colorless liquid with a petroleum-like odor. Less dense than water and insoluble in water. Vapors are heavier than air., Dry Powder, Liquid; Gas or Vapor; Liquid, Colorless liquid with an odor of gasoline; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Record name ISOOCTANE
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Record name Pentane, 2,2,4-trimethyl-
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Boiling Point

99.238 °C, 99 °C
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Flash Point

10 °F (NFPA, 2010), -12 °C, 4.5 °C (OPEN CUP), 4.5 °C o.c.
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Solubility

PRACTICALLY INSOL IN WATER; SOMEWHAT SOL IN ABS ALC; SOL IN BENZENE, TOLUENE, XYLENE, CHLOROFORM, ETHER, CARBON DISULFIDE, CARBON TETRACHLORIDE, DMF & OILS, EXCEPT CASTOR OIL., MISCIBLE WITH ACETONE, HEPTANE., Solubility in water: none
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Density

0.69194 @ 20 °C/4 °C, Relative density (water = 1): 0.69
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Vapor Density

3.93 (AIR= 1), Relative vapor density (air = 1): 3.9
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Vapor Pressure

49.3 [mmHg], 40.6 MM HG @ 21 °C, Vapor pressure, kPa at 20 °C: 5.1
Record name Isooctane
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Mechanism of Action

The mechanism by which 2,2,4-trimethylpentane related radiolabel was retained in the kidneys after dosing of Fischer 344 rats with 4.4 millimoles/kg radiolabeled 2,2,4-trimethylpentane was studied. The subcellular localization of radioactivity in the kidney was examined. The nature of the association of the parent compound or any metabolite with alpha2u-globulin in the kidney, liver, plasma and urine of male rats and in the kidney of female rats was investigated. More radiolabeled material was detected in the kidneys of male than female rats. Subcellular fractionation of male kidneys 24 hours after dosing with 2,2,4-trimethylpentane, by centrifugation at 116,000 times gravity, resulted in an association of 60% of the radiolebeled material with the supernatant. Two components were obtained from this supernatant by column chromatography. One component contained 26% of the radiolabel and coeluted with alpha2u-globulin and cross reacted with an antibody specific for this globulin. the other component, which the authors suggest contains 2,2,4-trimethylpentane metabolites, eluted in a low molecular weight range. Column chromatography analysis was performed of the male liver and female kidney 116,000 times gravity supernatants, and of male urine and plasma, 24 hr after administration of 2,2,4-trimethylpentane. Radiolabel from 2,2,4-trimethylpentane in male urine resolved into the same two components as the male kidney supernatant. Radiolabel in male liver and female kidney supernatants eluted as a single component with a low molecular weight. The metabolite bound to the male rat kidney fraction containing alpha2u-globulin was identified as 2,4,4-trimethyl-2-pentanol. The amount of this metabolite retained in the kidneys was maximal by 24 hr and then remained virtually constant for 72 hr., Subchronic exposure of male rats to the nephrotoxin 2,2,4-trimethylpentane causes accumulation of protein droplets in the epithelial cells of the renal cortex. Experimental evidence suggests that these droplets contain alpha 2u-globulin, a low molecular weight protein found specifically in the urine of male rats. It has been proposed that aldehyde metabolites of 2,2,4-trimethylpentane form Schiff base adducts with the lysine groups of alpha 2u-globulin and thereby inhibit renal lysosomal processing of the protein. Accordingly, the ability of 2,2,4-trimethylpentane and its metabolites to covalently bind to alpha 2u-globulin was examined. As a model, a (14)C formaldehyde-alpha 2u-globulin Schiff base was formed. This protein adduct was stabilized by reduction with cyanoborohydride and could be identified by sodium dodecyl sulfate polyacrylamide gel electrophoresis. Protein analysis by sodium dodecyl sulfate polyacrylamide gel electrophoresis demonstrated that hepatocytes isolated from male Fischer 344 rats produced significant quantities of alpha 2u-globulin in culture, whereas hepatocytes from female rats did not. A 15 hr exposure of metabolically competent, primary cultures of male rat hepatocytes to (14)C 2,2,4-trimethylpentane (0.1 and 0.5%, v/v), followed by reduction with cyanoborohydride, dialysis, and analysis with sodium dodecyl sulfate polyacrylamide gel eletrophoresis, revealed no evidence of radiolabeled alpha 2u-globulin. Analysis as above showed no 2,2,4-trimethylpentane derived radioactivity in fractions containing alpha 2u-globulin from liver, blood, kidney cortex, or urine. The absence of a detectable covalent interaction between 2,2,4-trimethylpentane and alpha 2u-globulin following in vitro or in vivo exposure suggests that 2,2,4-trimethylpentane alpha 2u-globulin adduct is not responsible for the excessive formation of protein droplets in the renal cortex of exposed male rats.
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Color/Form

MOBILE LIQUID, COLORLESS LIQUID

CAS No.

540-84-1, 85404-20-2
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Melting Point

-107.45 °C, -107 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isooctane
Reactant of Route 2
Isooctane
Reactant of Route 3
Reactant of Route 3
Isooctane
Reactant of Route 4
Isooctane
Reactant of Route 5
Isooctane
Reactant of Route 6
Isooctane
Customer
Q & A

ANone: Isooctane, also known as 2,2,4-trimethylpentane, has the molecular formula C8H18 and a molecular weight of 114.23 g/mol. []

ANone: Yes, researchers have utilized synchrotron radiation single-photon ionization combined with time-of-flight mass spectrometry (TOFMS) to study this compound combustion. This technique provided insights into the photoionization mass spectrum and photoionization efficiency (PIE) spectra of this compound and its intermediates. []

ANone: this compound is frequently used as the nonpolar phase in reversed micelle systems. Studies have explored its use in combination with surfactants like Aerosol OT (AOT) and cetyltrimethylammonium bromide (CTAB) for extracting various compounds. The performance of these systems is influenced by factors like pH, ionic strength, and water content. [, , , ]

ANone: Research indicates that this compound's properties as a solvent can change with temperature, influencing reaction outcomes. For instance, the equilibrium constant (K) and enantiomeric ratio (E) of lipase-catalyzed hydrolysis of Naproxen methyl ester were significantly different in water-saturated this compound compared to water-saturated ionic liquid at different temperatures. []

ANone: Yes, research has explored the use of supercritical this compound as a reaction medium in methanol-to-hydrocarbons (MTH) conversion over H-ZSM-5 catalysts. The study found that supercritical this compound enhanced catalyst lifespan and increased hydrocarbon production compared to traditional gas-phase operation. []

ANone: Researchers utilize computational methods like density functional theory (DFT) and composite methods like CBS-QB3 to determine thermochemical properties of this compound, its conformers, and radicals. This information helps in understanding its combustion behavior and developing kinetic models. []

ANone: Computational modeling, particularly using canonical variational transition-state theory and multidimensional small curvature tunneling, helps determine the kinetics of key reactions in this compound combustion, such as hydrogen-transfer isomerization. This allows for a deeper understanding of its high resistance to knocking compared to fuels like n-heptane. []

ANone: Yes, researchers have investigated techniques like liquid-liquid extraction for separating this compound from multi-component mixtures. For instance, using this compound and water as the two liquids, with sodium oleate as a surfactant collector, allowed for the efficient separation of cerium oxide abrasive from an abrasive-glass polishing powder waste. [, ]

ANone: Studies indicate that while this compound can be biodegraded, its degradation rate is slower than that of many other gasoline components. Some microorganisms from contaminated environments have shown the ability to degrade this compound, with certain strains like Mycobacterium austroafricanum utilizing it as a growth substrate. []

ANone: Yes, depending on the application, alternatives to this compound are being investigated. For example, 2-methylfuran (2-MF) is being studied as a potential biofuel due to its similar spray and combustion characteristics to gasoline, which is primarily composed of this compound. []

ANone: Researchers utilize specialized tools like optical engines equipped with high-speed imaging to analyze the combustion characteristics of this compound and its blends with other fuels. These setups allow for detailed observations of flame propagation, ignition delay, and other critical parameters. []

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